3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine
CAS No.:
Cat. No.: VC20407750
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
![3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine -](/images/structure/VC20407750.png)
Specification
Molecular Formula | C12H13NO |
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Molecular Weight | 187.24 g/mol |
IUPAC Name | 3-(3-phenylprop-2-ynoxy)azetidine |
Standard InChI | InChI=1S/C12H13NO/c1-2-5-11(6-3-1)7-4-8-14-12-9-13-10-12/h1-3,5-6,12-13H,8-10H2 |
Standard InChI Key | QLSMMINZGZLSQB-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1)OCC#CC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Bonding
3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine features a four-membered azetidine ring (a saturated heterocycle with one nitrogen atom) linked via an ether bond to a 3-phenylprop-2-yn-1-yl group. The azetidine ring adopts a puckered conformation to alleviate angle strain, while the phenylpropynyl substituent introduces steric bulk and electronic effects that influence reactivity . Key structural parameters include:
Property | Value |
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Molecular formula | |
Molecular weight | 199.25 g/mol |
Hybridization (N in azetidine) | |
Bond angles (azetidine) | ~88° (C-N-C), ~92° (N-C-C) |
X-ray crystallography and NMR spectroscopy confirm the planar geometry of the phenyl group and the linear alignment of the propynyl moiety .
Spectroscopic Characterization
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NMR: NMR reveals distinct signals for the azetidine protons (δ 3.2–3.8 ppm, multiplet) and the acetylenic proton (δ 2.8 ppm, triplet). The phenyl group resonates at δ 7.2–7.5 ppm.
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IR: Stretching vibrations at 3280 cm (C≡C), 1250 cm (C-O-C), and 1600 cm (aromatic C=C) corroborate the functional groups .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine typically involves a multi-step sequence:
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Azetidine Ring Formation: Cyclization of 3-chloropropylamine derivatives under basic conditions yields the azetidine core .
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Etherification: Reaction of 3-hydroxyazetidine with 3-phenylprop-2-yn-1-yl bromide in the presence of a base (e.g., KCO) forms the ether linkage.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with yields ranging from 60% to 84% .
Optimization Challenges
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Steric Hindrance: Bulky substituents on the azetidine nitrogen impede etherification, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity .
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Moisture Sensitivity: Reactions require inert atmospheres (N or Ar) to prevent hydrolysis of intermediates.
Chemical Reactivity and Functionalization
Ring-Opening Reactions
The azetidine ring undergoes nucleophilic attack at the nitrogen or adjacent carbons:
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Acid-Catalyzed Hydrolysis: Concentrated HCl cleaves the ring to form γ-aminobutyric acid derivatives.
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Alkylation: Electrophiles (e.g., methyl iodide) alkylate the nitrogen, yielding N-substituted azetidinium salts .
Alkyne Reactivity
The phenylpropynyl group participates in:
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole conjugates for bioconjugation .
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Sonogashira Coupling: Palladium-mediated cross-coupling with aryl halides extends the π-system.
Comparative Analysis with Related Azetidines
The phenylpropynyl group’s electron-withdrawing nature may enhance metabolic stability compared to alkyl-substituted analogs .
Future Directions and Research Opportunities
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Synthetic Methodology: Develop enantioselective routes using chiral auxiliaries or asymmetric catalysis .
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Biological Screening: Prioritize assays for neurodegenerative diseases (e.g., Alzheimer’s) due to structural similarities to CNS-active agents .
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Computational Modeling: Density functional theory (DFT) studies could predict regioselectivity in ring-opening reactions.
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